molecular formula C11H14ClN3O B2600421 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1106569-46-3

3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2600421
CAS No.: 1106569-46-3
M. Wt: 239.7
InChI Key: LOSBITLZIDHXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-7-10(13-14-11(7)12)8-5-3-4-6-9(8)15-2;/h3-6H,1-2H3,(H3,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSBITLZIDHXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CC=C2OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the amine and methyl groups at the desired positions on the pyrazole ring. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Key Reaction Steps

  • Cyclization of 2-methoxyphenylhydrazine and β-ketoester :
    The pyrazole ring is formed via cyclization between 2-methoxyphenylhydrazine and a β-ketoester under acidic conditions. This step establishes the core heterocyclic structure, with the methyl group introduced at position 4.

  • Hydrochloride Salt Formation :
    The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility.

  • Alternative Approaches :

    • Knorr Cyclization : A β-ketoester reacts with arylhydrazine in acetic acid, followed by hydrolysis with LiOH to yield pyrazole carboxylic acids .

    • ANSARO Mechanism : A nucleophile-spiro annulation-ring opening mechanism forms azole rings, as observed in related pyrazole derivatives .

Cyclization Mechanism

The cyclization between hydrazines and ketoesters proceeds via a Knorr-type reaction , where the hydrazine attacks the ketoester carbonyl, forming an intermediate that undergoes ring closure to yield the pyrazole . Acidic conditions facilitate this process by protonating intermediates and stabilizing transition states.

ANSARO Mechanism

In some synthetic routes, a nucleophile-spiro annulation-ring opening (ANSARO) pathway is proposed. This involves:

  • Spiro intermediate formation : Attack of a nucleophile (e.g., hydrazine) on a nitrile group.

  • Ring opening : Aromatization of the azole ring via oxidative or acidic conditions .

Industrial Optimization

Continuous flow reactors are employed to improve yield and reduce hazardous reagents, aligning with green chemistry principles.

Spectroscopic Data

  • 1H NMR : A singlet for the NH₂ group at 6.25–6.94 ppm (DMSO-d₆), shifted upfield for isoxazoles .

  • 13C NMR : Signals at 147.1–149.0 ppm (C5 of pyrazole), 90.3–100.8 ppm (C4), and 148.6–161.3 ppm (C3) .

  • IR : Nitrile stretching vibrations at 2198–2178 cm⁻¹ are absent post-reaction, confirming cyclization .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₀H₁₂N₃O for the free base and C₁₀H₁₃ClN₃O for the hydrochloride salt .

Reaction Conditions and Reagents

Reaction Step Reagents/Conditions Reference
Cyclizationβ-ketoester, acetic acid, heat
Hydrochloride Salt FormationHydrochloric acid
ANSARO MechanismNitrile imines, mercaptoacetaldehyde
HydrolysisLiOH, dioxane

Yield and Purity

The Knorr cyclization typically yields 70–85% under optimized conditions , while continuous flow methods enhance scalability and reproducibility.

Structural Variations

Substituents like m-tolyl or fluorophenyl groups influence metabolic stability and target selectivity in analogs .

This synthesis pathway highlights the versatility of pyrazole derivatives, particularly in medicinal chemistry, where tailored substitutions and reaction conditions enable precise control over biological activity.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Research indicates that derivatives of 5-aminopyrazoles, including this compound, exhibit significant anti-proliferative properties against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .

Case Study : A study demonstrated that the C-4 arylated derivatives of pyrazoles showed promising results in inhibiting cyclin-dependent kinases, which are crucial for cell cycle regulation. This suggests that modifications to the pyrazole structure can enhance its efficacy as a therapeutic agent .

Research has highlighted the compound's role in modulating biological pathways. Its structural features allow it to interact with specific molecular targets, potentially influencing enzyme activity or receptor interactions. For instance, the presence of the methoxy group may enhance lipophilicity and bioavailability, making it suitable for oral administration .

Mechanism of Action : The compound likely interacts through hydrogen bonding and hydrophobic interactions with target proteins, which may lead to altered biological responses such as reduced inflammation or inhibited tumor growth .

Synthetic Methodologies

The synthesis of 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride involves several key steps:

  • Formation of the Pyrazole Ring : Typically achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the methoxyphenyl group can be accomplished via electrophilic aromatic substitution techniques.

A recent synthesis method reported by researchers utilized laccase-mediated reactions to achieve selective arylation at the C-4 position of pyrazoles under mild conditions, highlighting the versatility of this compound in synthetic organic chemistry .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (µM)Reference
Anti-cancerMCF710
Anti-inflammatoryCOX Inhibition15
Cell Cycle RegulationA54912

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays, to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole-based compounds are widely studied for their pharmacological and material science applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Purity (%) CAS Number Key References
This compound C₁₁H₁₄ClN₃O 3-(2-MeOPh), 4-Me, 5-NH₂ 239.71 95 EN300-657120
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride C₁₁H₁₃Cl₂N₃ 1-(3-ClPh), 5-Et, 4-NH₂ 270.15 N/A 1795184-89-2
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₂H₁₃ClF₂N₃ 1-(2-MePh), 5-CF₂H, 4-NH₂ 296.70 ≥97 N/A
3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride C₁₁H₁₄ClN₃ 3-Me, 4-(4-MePh), 5-NH₂ 223.70 N/A 1239160-81-6
4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine C₁₇H₁₆ClN₃ 1-(2-MePh), 3-Me, 4-(4-ClPh), 5-NH₂ 297.78 N/A 400074-91-1
Key Observations :

Methyl vs. Ethyl Groups: The 4-methyl substituent in the target compound reduces steric hindrance compared to bulkier groups like 5-ethyl in 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride , which may affect pharmacokinetics.

Physicochemical Properties :

  • Solubility : The hydrochloride salt in the target compound improves aqueous solubility relative to neutral analogs like 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine .
  • Purity : Most pyrazole derivatives in research settings (e.g., HBK series compounds) report purities ≥95%, aligning with the target compound .

Pharmacological Potential: While direct activity data for the target compound is absent, structurally related compounds like BMY7378 (a serotonin receptor ligand with a 4-(2-methoxyphenyl)piperazine group ) highlight the relevance of the 2-methoxyphenyl moiety in CNS drug design. The difluoromethyl group in 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride may enhance metabolic stability compared to the target’s methyl group, a common strategy in medicinal chemistry.

Biological Activity

3-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, particularly in developing anticancer, anti-inflammatory, and antimicrobial agents. This article explores the biological activity of this compound, summarizing key findings from various studies.

The compound can be synthesized through several methods, often involving the cyclization of appropriate precursors. The synthesis typically yields a product with high purity and defined structural characteristics. The molecular structure is crucial for its interaction with biological targets.

Key Properties:

  • Molecular Formula: C11_{11}H12_{12}ClN3_{3}O
  • Molecular Weight: 241.68 g/mol
  • Purity: >95% (as per supplier data)

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis and cell cycle arrest
HepG2 (Liver)15.0Inhibition of tubulin polymerization
A549 (Lung)18.5Modulation of signaling pathways

Studies indicate that the compound can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, which are essential for treating various inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Key Findings:

  • Inhibition of TNF-alpha release in LPS-stimulated macrophages.
  • Reduction of edema in carrageenan-induced inflammation models .

Table 2: Anti-inflammatory Activity Results

ModelDose (mg/kg)Effect Observed
Carrageenan-induced edema10Significant reduction in swelling
LPS-induced inflammation5Decreased TNF-alpha levels

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Tubulin Binding: The compound binds to tubulin, disrupting microtubule dynamics, which is crucial for cell division.
  • Cytokine Modulation: It modulates inflammatory cytokines, thereby reducing inflammation and related symptoms.
  • Apoptosis Induction: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound against several cancer types, including lung and breast cancer. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

Study 2: In Vivo Anti-inflammatory Effects

In a murine model of inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers and improved clinical scores compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride, and how are intermediates validated?

  • Answer : The compound is typically synthesized via cyclization reactions using precursors like substituted pyrazole carbonyl chlorides. For example, intermediates such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through formylation, oxidation, and acylation steps . Validation relies on spectral techniques: IR confirms functional groups (e.g., C=O stretching at ~1650 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ ~3.8 ppm and aromatic protons in the 6.5–7.5 ppm range) .

Q. How is the purity and structural integrity of the compound confirmed in academic settings?

  • Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase), while structural confirmation employs X-ray crystallography for unambiguous determination of regiochemistry (e.g., distinguishing 1H-pyrazole vs. tautomers) . Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 248.1 for the free base) .

Q. What pharmacological screening models are used to evaluate its bioactivity?

  • Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Antitubercular : Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv .
  • Enzyme inhibition : Spectrophotometric assays for carbonic anhydrase (hCA I/II) using 4-nitrophenyl acetate .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

  • Answer : Utilize Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can optimize cyclization steps by modeling phosphorous oxychloride concentration (80–120°C) and reaction time (4–8 hrs) . Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Answer : Contradictions often arise from impurities or assay variability. Mitigation strategies:

  • Reproducibility checks : Validate protocols using reference standards (e.g., acetazolamide for hCA inhibition) .
  • Metabolic stability : Assess compound degradation in assay media (LC-MS monitoring) to rule out false negatives .
  • Structural analogs : Compare activity trends; e.g., 4-methoxy substitution enhances membrane permeability vs. 2-methoxy derivatives .

Q. What computational methods predict binding modes for mechanistic studies?

  • Answer :

  • Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., hCA II active site).
  • MD Simulations : GROMACS evaluates binding stability (100 ns trajectories, RMSD <2.0 Å) .
  • QSAR : CoMFA/CoMSIA correlates substituent effects (e.g., methoxy vs. halogen groups) with activity .

Data Contradiction Analysis

Q. Why do spectral data (NMR/IR) sometimes mismatch predicted structures?

  • Answer : Common issues include:

  • Tautomerism : 1H-pyrazole vs. 2H-pyrazole tautomers alter NMR splitting patterns. Use D₂O exchange or NOESY to confirm proton environments .
  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts methoxy proton signals by ~0.3 ppm; always report solvent .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted cyclization (30 min, 100°C) over conventional reflux (8 hrs) to reduce side products .
  • Characterization : Combine XRD with solid-state NMR for polymorph identification .
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate cell lines (ATCC certification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.